![molecular formula C16H24BNO4S B2522721 2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide CAS No. 2246525-96-0](/img/structure/B2522721.png)
2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide is a useful research compound. Its molecular formula is C16H24BNO4S and its molecular weight is 337.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Thiazolidine derivatives have been extensively studied for their chemical synthesis and structural properties. For instance, research on the synthesis of isoxazolidines and thiazolidinones demonstrates the diversity of methods available for constructing these heterocyclic compounds, highlighting their potential for modification and application in various chemical contexts (Karyakarte, Smith, & Chemler, 2012).
Antimicrobial and Antifungal Applications
- Thiazolidine derivatives have shown significant potential as antimicrobial and antifungal agents. A study synthesized pyrazolyl-2,4-thiazolidinediones and tested them for in vitro antibacterial and antifungal activity, finding some compounds effective against Gram-positive bacteria and showing remarkable antifungal activity (Aneja et al., 2011).
Anticancer and Antioxidant Properties
- Research into thiazolidine and thiazolidinone derivatives has also uncovered their potential for anticancer and antioxidant applications. Some newly synthesized thiazolidine and thiazolidinone derivatives have been evaluated for their antioxidant and antitumor activities, with certain compounds displaying promising results in both in vitro and in vivo studies (Gouda & Abu-Hashem, 2011).
Material Science and Polymer Synthesis
- In the realm of materials science, thiazolidine derivatives have contributed to the development of high-performance semiconducting polymers. For example, diborylated naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole derivatives have been synthesized and utilized as precursors for semiconducting polymers, showcasing their utility in the synthesis of advanced materials (Kawashima et al., 2013).
Mechanism of Action
Tetramethyl-1,3,2-dioxaborolane
This is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They can form carbon-carbon bonds with various organic compounds, which is a key step in the synthesis of many complex organic molecules .
Thiazolidine Dioxide
Thiazolidines are heterocyclic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The dioxide indicates the presence of two oxygen atoms. Thiazolidines are found in various biologically active compounds and are used in the synthesis of pharmaceuticals .
Safety and Hazards
Future Directions
The utility of this compound would depend on its intended use. If it’s being studied as a potential drug, future directions might include further pharmacological testing. If it’s being used in chemical synthesis, future work might involve optimizing the reaction conditions or exploring other reactions it can participate in .
Properties
IUPAC Name |
2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4S/c1-15(2)16(3,4)22-17(21-15)14-8-5-7-13(11-14)12-18-9-6-10-23(18,19)20/h5,7-8,11H,6,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZNHXVKGCNMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
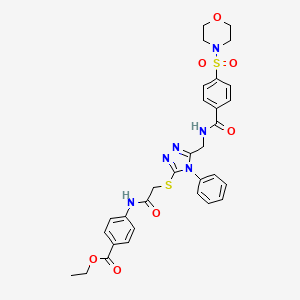
![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2522640.png)
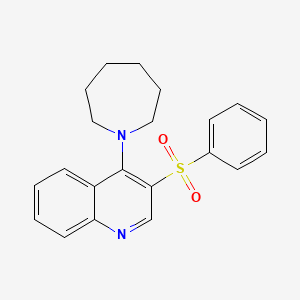
![2-(4-methoxyphenyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2522643.png)
![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2522644.png)
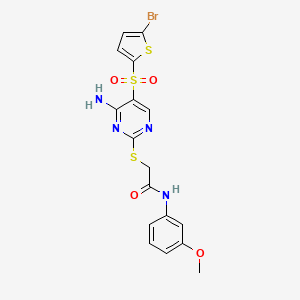
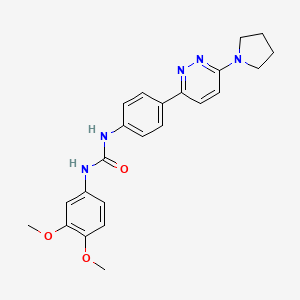
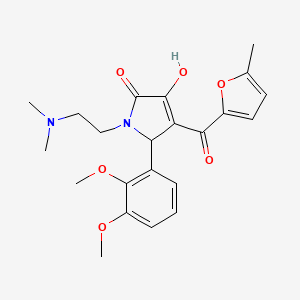
![9-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2522651.png)
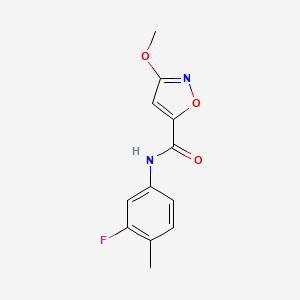
![N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2522656.png)
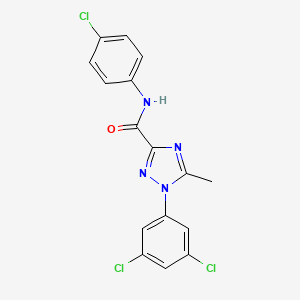

![2-(Tert-butyl)-5-({[(phenylsulfonyl)amino]carbonyl}amino)-1,3,4-thiadiazole](/img/structure/B2522661.png)
